

An In-Depth Technical Guide to Oxanilide (CAS 620-81-5)

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Compound of Interest

Compound Name: Oxanilide

Cat. No.: B166461

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Abstract

Oxanilide (CAS 620-81-5), a symmetrical aromatic diamide, serves as a versatile scaffold in organic synthesis and has garnered attention for its diverse biological activities. This technical guide provides a comprehensive overview of **Oxanilide**, encompassing its chemical and physical properties, detailed synthesis protocols, and an exploration of its current and potential applications in medicinal chemistry and materials science. Particular focus is placed on its reported antimicrobial and antifungal properties, with detailed experimental methodologies provided. While the precise molecular mechanisms of its biological action are still under investigation, this guide explores potential mechanisms based on related structures and computational studies. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

Oxanilide, also known as N,N'-diphenyloxamide, is a white to off-white flaky powder. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	620-81-5	[1][2]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂	[1][2]
Molecular Weight	240.26 g/mol	[1]
Melting Point	253-256 °C	
Boiling Point	>360 °C	
Density	1.309 g/cm ³	
Appearance	White to off-white flaky powder	
Solubility	Insoluble in water; soluble in hot ethanol, benzene.	
Purity	Typically >98%	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Oxanilide**.

Infrared (IR) Spectroscopy

The IR spectrum of **Oxanilide** exhibits characteristic peaks for its functional groups. The N-H stretching vibration of the secondary amide appears as a strong, somewhat broad band. The amide C=O stretch is also a prominent feature.

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H Stretch
~1660	C=O Stretch (Amide I)
~1540	N-H Bend (Amide II)
~1300	C-N Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **Oxanilide** in DMSO-d_6 shows distinct signals for the aromatic and amide protons. The ^{13}C NMR spectrum reveals signals for the carbonyl carbons and the aromatic carbons.

^1H NMR (400 MHz, DMSO-d_6):

- $\delta \sim 10.4$ ppm (s, 2H): Amide N-H protons.
- $\delta \sim 7.7$ ppm (d, 4H): Aromatic protons ortho to the amide group.
- $\delta \sim 7.3$ ppm (t, 4H): Aromatic protons meta to the amide group.
- $\delta \sim 7.1$ ppm (t, 2H): Aromatic protons para to the amide group.

^{13}C NMR (Predicted):

- $\delta \sim 159$ ppm: Carbonyl carbons.
- $\delta \sim 138$ ppm: Aromatic carbons attached to the nitrogen.
- $\delta \sim 129$ ppm: Aromatic C-H carbons.
- $\delta \sim 124$ ppm: Aromatic C-H carbons.
- $\delta \sim 120$ ppm: Aromatic C-H carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **Oxanilide**. The mass spectrum would show a molecular ion peak (M^+) corresponding to its molecular weight of approximately 240.26 g/mol .

Synthesis of Oxanilide

Oxanilide can be synthesized through several methods, with the reaction of aniline and an oxalic acid derivative being the most common. A high-yield and practical method involves the azeotropic distillation of water from the reaction of aniline and oxalic acid dihydrate.

Experimental Protocol: Synthesis from Aniline and Oxalic Acid Dihydrate

This protocol is adapted from a patented process that reports yields of approximately 90%.

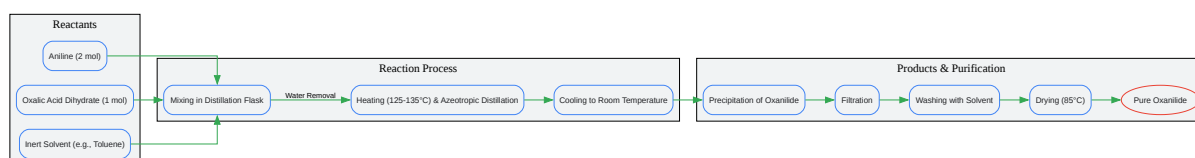
Materials:

- Aniline (2 moles)
- Oxalic acid dihydrate (1 mole)
- Inert solvent-diluent (e.g., toluene, xylene)
- Distillation apparatus with a Dean-Stark trap or similar water separator
- Heating mantle
- Magnetic stirrer
- Filtration apparatus
- Drying oven

Procedure:

- In a distillation flask equipped with a stirrer and a water separator, combine 2 moles of aniline and 1 mole of oxalic acid dihydrate with a suitable volume of an inert solvent-diluent.
- Heat the mixture to 100-110 °C with stirring. Water will begin to be removed azeotropically.
- Gradually increase the temperature of the reaction mixture to 125-135 °C.
- Continue heating until the theoretical amount of water (4 moles: 2 from the dihydrate and 2 from the reaction) has been collected in the separator.
- Cool the reaction mixture to room temperature. The white, crystalline product will precipitate.
- Isolate the **Oxanilide** by filtration.

- Wash the product with a small amount of the inert solvent.
- Dry the purified **Oxanilide** in an oven at approximately 85 °C.



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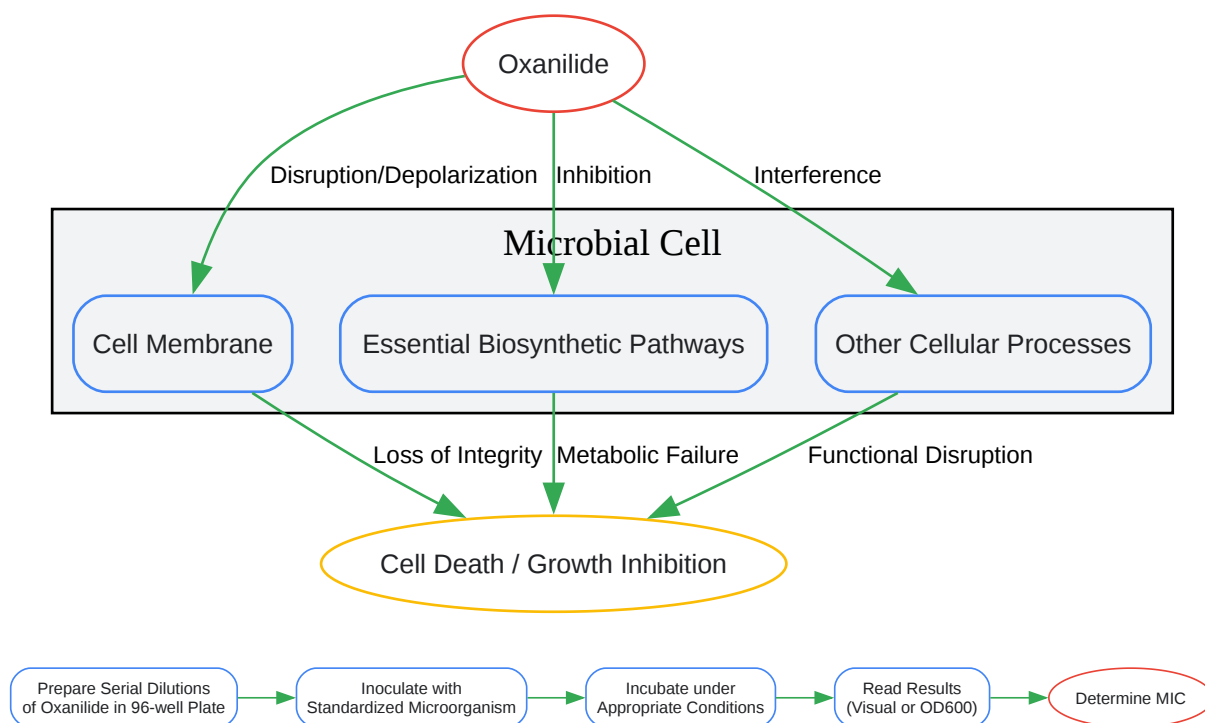
Fig. 1: Synthesis workflow for **Oxanilide**.

Biological Activities and Potential Applications

Oxanilide and its derivatives have been investigated for a range of biological activities, positioning them as interesting scaffolds for drug discovery.

Antimicrobial and Antifungal Activity

Oxanilide has been reported to possess antimicrobial and antifungal properties, inhibiting the growth of certain pathogens. While the precise mechanism is not fully elucidated for **Oxanilide** itself, related compounds such as N-(1,3,4-oxadiazol-2-yl)benzamides are known to act as multi-targeting antibiotics. Their mechanisms include the depolarization of bacterial membranes and the regulation of essential biosynthetic pathways like menaquinone biosynthesis. It is plausible that **Oxanilide** exerts its antimicrobial effects through similar mechanisms involving disruption of cell membrane integrity or interference with crucial cellular processes.



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